An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzophenone
An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzophenone (3-MBP) is an aromatic ketone that serves as a significant photoinitiator in various industrial processes and as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a benzoyl group attached to a toluene (B28343) moiety at the meta-position, dictates its physicochemical properties and reactivity. This guide provides a comprehensive overview of the fundamental properties of 3-Methylbenzophenone, including its chemical and physical characteristics, detailed spectral data, synthesis and purification protocols, and its role in chemical and biological contexts. The information is presented to support research, development, and quality control activities.
Chemical and Physical Properties
3-Methylbenzophenone is typically a clear, slightly yellow to greenish liquid or a low-melting solid at room temperature. It is characterized by its insolubility in water and solubility in various organic solvents.
Table 2.1: General and Physical Properties of 3-Methylbenzophenone
| Property | Value | Citation(s) |
| IUPAC Name | (3-methylphenyl)(phenyl)methanone | [1][2] |
| Synonyms | Phenyl m-tolyl ketone, 3-Benzoyltoluene, m-Methylbenzophenone | [1] |
| CAS Number | 643-65-2 | [1][2] |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | Clear, slightly yellow to greenish liquid or white/off-white solid | [3] |
| Melting Point | 159-160 °C (This appears anomalous, more likely a boiling point range) | |
| Boiling Point | 316-317 °C | |
| Density | ~1.093 - 1.095 g/cm³ at 20 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Refractive Index | ~1.576 - 1.598 | |
| Water Solubility | Insoluble | [3] |
Table 2.2: Qualitative Solubility Profile of 3-Methylbenzophenone
| Solvent | Chemical Class | Expected Solubility |
| Water | Protic | Insoluble[3] |
| Ethanol | Alcohol | Soluble[3] |
| Methanol | Alcohol | Soluble |
| Acetone | Ketone | Soluble[3] |
| Toluene | Aromatic Hydrocarbon | Soluble |
| Dichloromethane (B109758) | Halogenated | Soluble |
| Hexane (B92381) | Aliphatic Hydrocarbon | Likely Soluble |
Spectroscopic Properties
The structural features of 3-Methylbenzophenone can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet in the aliphatic region for the methyl group protons.
Table 3.1: ¹H NMR Spectral Data for 3-Methylbenzophenone (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Citation(s) |
| ~7.78 | Multiplet | Aromatic Protons (likely ortho to C=O) | [4] |
| ~7.62 - 7.51 | Multiplet | Aromatic Protons | [4] |
| ~7.44 - 7.32 | Multiplet | Aromatic Protons | [4] |
| ~2.39 | Singlet | Methyl Protons (-CH₃) | [4] |
¹³C NMR: The carbon NMR spectrum shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Table 3.2: Predicted ¹³C NMR Spectral Data for 3-Methylbenzophenone
| Chemical Shift (δ) ppm | Assignment |
| ~196-198 | Carbonyl Carbon (C=O) |
| ~128-140 | Aromatic Carbons (C-Ar) |
| ~21-22 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylbenzophenone displays characteristic absorption bands for the carbonyl group and aromatic rings.
Table 3.3: Key IR Absorption Peaks for 3-Methylbenzophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| ~1665 | Strong | Carbonyl (C=O) Stretch of the aromatic ketone |
| ~1600-1400 | Medium | Aromatic C=C Ring Stretches |
Note: These are characteristic absorption ranges. The exact peak positions may vary.[9][10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-Methylbenzophenone results in a molecular ion peak and several characteristic fragment ions.
Table 3.4: Key Mass Spectrometry Fragments for 3-Methylbenzophenone
| m/z | Relative Intensity (Estimated) | Assignment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 181 | Moderate | [M - CH₃]⁺ |
| 119 | High | [C₈H₇O]⁺ (m-tolylcarbonyl cation) |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Note: Relative intensities are estimated from available spectral data.
The fragmentation pattern can be visualized as follows:
Synthesis and Purification
Synthesis via Friedel-Crafts Acylation
A common method for synthesizing 3-Methylbenzophenone is the Friedel-Crafts acylation of benzene (B151609) with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add a solution of 3-methylbenzoyl chloride (1.0 eq) in the anhydrous solvent dropwise to the suspension over 30 minutes. Following this, add benzene (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude 3-Methylbenzophenone can be purified by vacuum distillation or column chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (e.g., 230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane/ethyl acetate, is typically effective.
-
Procedure: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Elute the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Experimental Protocols for Analysis
Protocol for Quantitative Solubility Determination
-
Equilibrium Method: Add an excess amount of 3-Methylbenzophenone to a known volume of the desired solvent (e.g., ethanol, acetone) in a thermostatted vessel.
-
Stirring: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant.
-
Quantification: Determine the concentration of 3-Methylbenzophenone in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry (using a calibration curve) or by gravimetric analysis after evaporating the solvent.
-
Calculation: Express the solubility in units such as g/L or mol/L.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 3-Methylbenzophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a potentially longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.[8]
Protocol for ATR-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[2][12]
-
Sample Application: Place a small amount of the liquid or solid 3-Methylbenzophenone sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[2]
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 3-Methylbenzophenone (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.
-
Temperature Program: Use a temperature gradient, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 280-300 °C, and holding for several minutes.
-
-
MS Conditions:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of approximately m/z 40-400.
-
Applications and Biological Context
Photoinitiator and UV Absorber
3-Methylbenzophenone's primary industrial application is as a photoinitiator for UV-curing applications, such as in inks, coatings, and adhesives. Upon absorption of UV radiation, the molecule undergoes electronic transitions to form reactive species (radicals) that initiate polymerization.[3]
Pharmaceutical Intermediate and Relation to Ketoprofen
3-Methylbenzophenone is a known impurity and a synthetic precursor to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13] The biological activity of Ketoprofen provides an important context for the quality control of 3-Methylbenzophenone in pharmaceutical manufacturing.
Mechanism of Action of Ketoprofen: Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] The inhibition of prostaglandin (B15479496) synthesis is the primary mechanism by which Ketoprofen provides therapeutic relief.[9]
Due to this relationship, the purity of 3-Methylbenzophenone and the levels of its potential byproducts are critical parameters in the synthesis of Ketoprofen to ensure the final drug product's safety and efficacy. There is no evidence in the reviewed literature to suggest that 3-Methylbenzophenone itself has a direct, intended biological signaling role.
Safety and Handling
3-Methylbenzophenone should be handled in accordance with good industrial hygiene and safety practices.
Table 7.1: GHS Hazard Information
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Note: This information is based on aggregated GHS data and may not be exhaustive.
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the core properties of 3-Methylbenzophenone. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The comprehensive summary of its physical, chemical, and spectral properties, along with detailed experimental methodologies, facilitates its proper identification, handling, and application in both research and industrial settings. Understanding its role as a photoinitiator and its relationship to the pharmaceutical agent Ketoprofen underscores its significance in both materials science and medicinal chemistry.
References
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- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Methylbenzophenone(643-65-2) IR Spectrum [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. scribd.com [scribd.com]
- 8. compoundchem.com [compoundchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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